Cholan-24-oic acid, 3,7,12-trihydroxy-, (3alpha,5beta,7alpha,12alpha)-

Description

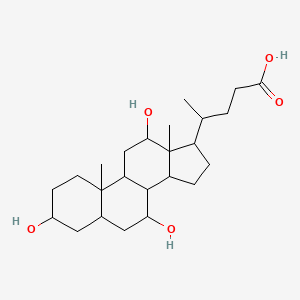

Cholan-24-oic acid, 3,7,12-trihydroxy-, (3α,5β,7α,12α)-, commonly known as cholic acid (CA), is a primary bile acid synthesized in the liver from cholesterol. Its IUPAC name reflects the stereochemistry of hydroxyl groups at positions 3α, 7α, and 12α on the 5β-cholan-24-oic acid backbone (Figure 1). As a key component of the human bile acid pool (~90%), CA facilitates lipid digestion and absorption in the small intestine by emulsifying dietary fats . CA is conjugated with glycine or taurine to form bile salts (e.g., glycocholate, taurocholate), enhancing solubility and reducing cytotoxicity . After secretion into the intestine, gut microbiota dehydroxylate CA to secondary bile acids like deoxycholic acid (DCA) .

Properties

IUPAC Name |

4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334862 | |

| Record name | 3,7,12-Trihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8008-63-7, 81-25-4 | |

| Record name | Bile, extract | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bile, extract | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydroxylation and Side-Chain Modification

In a rabbit liver perfusion study, 5β-cholestane-3α,7α-diol underwent 12α-hydroxylation to form 5β-cholestane-3α,7α,12α-triol, followed by side-chain oxidation at C-26 to yield cholic acid. This pathway highlights the enzymatic role of cytochrome P450 isoforms (CYP7A1, CYP8B1) in vivo. Chemically replicating this process requires controlled oxidation:

-

Step 1 : 7α-Hydroxylation of cholesterol using molecular oxygen and NADPH-dependent enzymes.

-

Step 2 : 12α-Hydroxylation via Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) under cooled conditions (0–5°C).

-

Step 3 : Side-chain degradation via β-oxidation mimics, often employing ozonolysis or hypochlorite-mediated cleavage.

Challenges and Yields

Chemical hydroxylation faces regioselectivity challenges, particularly in distinguishing 7α- from 7β-configurations. Industrial routes report total yields of ~15–20% due to multi-step purification.

Synthesis from Hyodeoxycholic Acid via Oxidation and Reduction

Hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholan-24-oic acid) serves as a precursor for cholic acid synthesis through targeted oxidation and reduction (Fig. 1).

Four-Step Synthetic Route

-

Step a (Esterification) : Hyodeoxycholic acid reacts with methanol under acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 25°C, 8 h) to form methyl hyodeoxycholate.

-

Step b (Double Oxidation) : Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> in acetone, 0–5°C) oxidizes 3α-OH and 6α-OH to ketones, yielding 3,6-diketo derivatives.

-

Step c (Selective Reduction) : Sodium borohydride reduces the 3-keto group to 3α-OH while retaining the 6-keto moiety (yield: 85%).

-

Step d (Xanthomine Reaction) : Hydrazine hydrate and alkali (KOH/ethylene glycol, 160°C) remove the 6-keto group, introducing the 12α-OH via backbone rearrangement (total yield: 47%).

Key Advantages

This method avoids costly enzymatic steps and achieves stereochemical control through selective reduction. The use of hyodeoxycholic acid, a readily available secondary bile acid, enhances scalability.

Biochemical Synthesis Pathways

Cholic acid biosynthesis in mammals involves:

-

7α-Hydroxylation : Cholesterol → 7α-hydroxycholesterol (CYP7A1).

-

12α-Hydroxylation : 7α-hydroxy-4-cholesten-3-one → 7α,12α-dihydroxy-4-cholesten-3-one (CYP8B1).

-

Side-Chain Oxidation : Microsomal β-oxidation shortens the side chain to C<sub>24</sub>.

In vitro, rabbit liver perfused with 5β-cholestane-3α,7α,25-triol produces cholic acid via 25-hydroxylation and subsequent 12α-hydroxylation.

Industrial-Scale Production Techniques

Industrial methods prioritize cost-efficiency and high throughput:

-

Raw Material : Ox or pig bile extracts provide cholic acid via alkaline hydrolysis (NaOH, 120°C, 12 h).

-

Crystallization : Crude extracts are purified through ethanol recrystallization (purity: >95%).

-

Catalytic Oxidation : Ag<sub>2</sub>CO<sub>3</sub>-Celite in toluene oxidizes 3-OH to ketones (yield: 98%), a step adaptable for derivative synthesis.

Comparative Analysis of Methods

Table 1: Synthesis Routes for Cholic Acid

| Method | Starting Material | Key Reagents | Yield | Purity |

|---|---|---|---|---|

| Cholesterol Hydroxylation | Cholesterol | Jones reagent, NADPH | 15–20% | 90% |

| Hyodeoxycholic Acid Route | Hyodeoxycholic acid | Jones reagent, NaBH<sub>4</sub> | 47% | 95% |

| Industrial Extraction | Animal bile | NaOH, ethanol | 60% | 95% |

| Biochemical Synthesis | 5β-Cholestane-3α,7α,25-triol | CYP enzymes | 30% | 98% |

Table 2: Reaction Conditions for Key Steps

| Step | Temperature | Catalyst/Solvent | Time |

|---|---|---|---|

| Esterification | 25°C | H<sub>2</sub>SO<sub>4</sub>/MeOH | 8 h |

| Jones Oxidation | 0–5°C | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 20 min |

| Grignard Reaction | Reflux | CH<sub>3</sub>MgI, THF | 6 h |

| Xanthomine Reduction | 160°C | NH<sub>2</sub>NH<sub>2</sub>, KOH | 4 h |

Chemical Reactions Analysis

Types of Reactions: Cholic acid undergoes various chemical reactions, including:

Oxidation: Cholic acid can be oxidized to form keto derivatives.

Reduction: Reduction reactions can convert cholic acid into its corresponding alcohols.

Substitution: Hydroxy groups in cholic acid can be substituted with other functional groups through esterification or etherification reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Acidic or basic catalysts for esterification or etherification reactions.

Major Products:

Oxidation: Keto derivatives of cholic acid.

Reduction: Alcohol derivatives.

Substitution: Ester or ether derivatives.

Scientific Research Applications

Biological Significance

-

Metabolism and Digestion :

- This compound is a primary bile acid derived from cholesterol in the liver. It facilitates the digestion and absorption of dietary fats by emulsifying lipids in the intestine . Bile acids like cholan-24-oic acid are essential for the formation of micelles, which enhance fat solubility and absorption.

- Human Metabolite :

Pharmacological Applications

- Gallstone Treatment :

-

Inhibition of Pathogenic Bacteria :

- Recent studies have shown that derivatives of cholan-24-oic acid exhibit antibacterial activity against Clostridium difficile, a pathogen responsible for severe gastrointestinal infections. For instance, N-phenyl derivatives of trihydroxy bile acids have demonstrated significant inhibitory effects on spore germination of this bacterium . These findings suggest potential applications in developing treatments for antibiotic-resistant infections.

-

Detoxification Mechanism :

- The polyhydroxylation of bile acids like cholan-24-oic acid may serve as a detoxification mechanism in the liver. Research indicates that higher levels of tetrahydroxy bile acids are associated with better outcomes in patients with liver diseases . This suggests that cholan-24-oic acid could play a role in mitigating liver toxicity.

Case Studies

Mechanism of Action

Cholic acid exerts its effects primarily through its role as a detergent in the digestive system. It emulsifies dietary fats, facilitating their breakdown and absorption. Additionally, cholic acid activates the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis, lipid metabolism, and glucose homeostasis .

Comparison with Similar Compounds

Hydroxylation and Solubility

- CA (3 hydroxyls) is more hydrophilic than CDCA (2 hydroxyls) and LCA (1 hydroxyl), reducing its membrane toxicity .

- LCA ’s hydrophobicity correlates with hepatotoxicity, necessitating conjugation for excretion .

- UDCA (7β-OH) is less cytotoxic than its 7α-epimer (CDCA) due to improved solubility and reduced membrane disruption .

Metabolic Pathways

Therapeutic and Pathological Roles

- UDCA is clinically used to dissolve cholesterol gallstones and treat primary biliary cholangitis .

- DCA and LCA are implicated in colorectal cancer and cholestasis, respectively .

- The atypical tetrahydroxy bile acid (3α,6β,7β,12α) in spgp knockout mice demonstrates adaptive hydroxylation to counteract cholestatic injury .

Biological Activity

Cholan-24-oic acid, commonly known as cholic acid, is a significant bile acid produced primarily in the liver. This compound plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Its biological activities are multifaceted, impacting lipid metabolism, cholesterol homeostasis, and various signaling pathways within the body.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 392.57 g/mol

- IUPAC Name : (3α,5β,7α,12α)-3,7,12-trihydroxycholan-24-oic acid

Cholic acid is characterized by three hydroxyl groups located at positions 3, 7, and 12 on its steroid nucleus. This arrangement contributes to its amphipathic nature, allowing it to emulsify fats in the intestine effectively.

Biological Functions

- Fat Digestion and Absorption :

- Cholesterol Regulation :

- Signaling Molecule :

Case Studies

- Infantile Intrahepatic Cholestasis :

- Bile Acid Malabsorption :

Metabolic Pathways

Cholic acid is synthesized from cholesterol via several enzymatic steps involving hydroxylation at specific carbon positions. The key enzymes involved include:

- Cholesterol 7α-hydroxylase (CYP7A1) : Catalyzes the first step in bile acid synthesis.

- Sterol 12α-hydroxylase (CYP8B1) : Responsible for the formation of cholic acid from 7α-hydroxycholesterol.

Research Findings

Recent research has focused on the therapeutic potential of cholic acid derivatives in treating metabolic disorders:

- FXR Agonists : Novel bile acid derivatives have been identified as potent FXR agonists with potential applications in managing metabolic syndrome and liver diseases .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Fat Emulsification | Facilitates digestion and absorption of dietary fats |

| Cholesterol Homeostasis | Promotes excretion of cholesterol via bile |

| FXR Activation | Modulates lipid metabolism and glucose homeostasis |

| Therapeutic Potential | Investigated for use in metabolic disorders and liver diseases |

Q & A

Q. What are the standard methodologies for synthesizing and characterizing 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid (cholic acid)?

Cholic acid is biosynthesized from cholesterol via enzymatic pathways involving CYP8B1 for 12α-hydroxylation and other cytochrome P450 enzymes for hydroxylation at C-3 and C-7 positions . Laboratory synthesis often employs microbial or enzymatic oxidation of bile acid precursors. Characterization relies on nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., 3α,7α,12α hydroxyl orientations) and mass spectrometry (MS) for molecular weight verification. High-performance liquid chromatography (HPLC) with UV or evaporative light scattering detection is used to assess purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- NMR spectroscopy : Resolves stereochemical configurations (e.g., 5β-cholanic backbone, α-oriented hydroxyl groups) .

- LC-MS/MS : Detects trace impurities (e.g., oxo-derivatives like 3-oxo-7α,12α-dihydroxy-5β-cholan-24-oic acid) and quantifies bile acid conjugates in biological matrices .

- X-ray crystallography : Validates solid-state conformation, particularly for synthetic intermediates .

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

Store crystalline cholic acid at -20°C in airtight, light-protected containers to prevent oxidation of hydroxyl groups. For aqueous solutions, use pH-stable buffers (e.g., phosphate buffer, pH 7.4) and avoid repeated freeze-thaw cycles. Stability studies indicate >95% integrity over four years under optimal conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in metabolic pathway data for cholic acid derivatives?

Discrepancies in oxidation efficiency (e.g., 3α-HSD enzyme activity) can arise from substrate specificity or assay conditions. To address this:

- Enzyme kinetics : Compare and values for 3α-hydroxy vs. 3-oxo derivatives using purified 3α-HSD .

- Isotopic labeling : Track -cholic acid in hepatocyte cultures to map competing pathways (e.g., 7α-dehydroxylation by gut microbiota vs. hepatic conjugation) .

- Multi-omics integration : Pair LC-MS metabolomics with RNA-seq to correlate enzyme expression levels with metabolite profiles .

Q. How does stereochemical configuration influence the biological activity and enzyme interactions of cholic acid?

The 3α,7α,12α-hydroxyl orientations are critical for:

- Bile acid receptor binding : Farnesoid X receptor (FXR) activation requires 7α and 12α hydroxyls for optimal affinity .

- Amphipathicity : α-oriented hydroxyls enhance micelle formation, while β-orientations (e.g., 3β-cholic acid) reduce solubility and disrupt membrane interactions .

- Enzyme specificity : CYP8B1 selectively 12α-hydroxylates 5β-cholestane-3α,7α-diol, but not 5α isomers, due to steric constraints in the active site .

Q. What advanced techniques enable quantification of cholic acid and its oxo-metabolites in complex biological samples?

- Derivatization LC-MS : Use Girard’s reagent T to enhance ionization of oxo-bile acids (e.g., 3,7,12-trioxo-5β-cholan-24-oic acid) .

- Enzymatic digestion : Treat urine/serum with choloylglycine hydrolase to deconjugate taurine/glycine adducts before analysis .

- Stable isotope dilution : Spike samples with -cholic acid for absolute quantification, achieving limits of detection (LOD) <1 nM .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.